1-Amino-3-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-benzimidazol-1-ium iodide
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Overview
Description
1-Amino-3-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-benzimidazol-1-ium iodide is a complex organic compound with a unique structure that includes both amine and benzimidazole functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-3-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-benzimidazol-1-ium iodide typically involves multiple steps. One common method includes the reaction of 1,2-diaminobenzene with an appropriate alkylating agent to form the benzimidazole core. This is followed by the introduction of the dimethylaminoethyl group through nucleophilic substitution reactions. The final step involves the quaternization of the benzimidazole nitrogen with an iodide source to yield the desired iodide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Amino-3-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-benzimidazol-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the benzimidazole ring.
Scientific Research Applications
1-Amino-3-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-benzimidazol-1-ium iodide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It can be used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-Amino-3-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-benzimidazol-1-ium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-Amino-3-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-benzimidazole: Lacks the iodide ion.
1-Amino-3-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-benzimidazol-1-ium chloride: Similar structure but with a chloride ion instead of iodide.
1-Amino-3-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-benzimidazol-1-ium bromide: Similar structure but with a bromide ion instead of iodide.
Uniqueness
The uniqueness of 1-Amino-3-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-benzimidazol-1-ium iodide lies in its specific iodide ion, which can influence its solubility, reactivity, and interaction with biological targets compared to its chloride or bromide counterparts.
Properties
CAS No. |
93091-52-2 |
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Molecular Formula |
C11H19IN4 |
Molecular Weight |
334.20 g/mol |
IUPAC Name |
3-[2-(dimethylamino)ethyl]-1,2-dihydrobenzimidazol-1-ium-1-amine;iodide |
InChI |
InChI=1S/C11H18N4.HI/c1-13(2)7-8-14-9-15(12)11-6-4-3-5-10(11)14;/h3-6H,7-9,12H2,1-2H3;1H |
InChI Key |
IHNDLEQHKQXMBH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1C[NH+](C2=CC=CC=C21)N.[I-] |
Origin of Product |
United States |
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